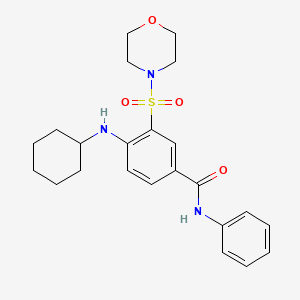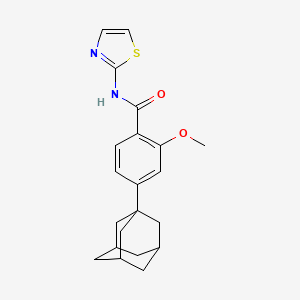![molecular formula C20H23ClN2O B4112075 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide
説明
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. CPP is a synthetic compound that belongs to the class of arylacetamide derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
CPP acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. By blocking the NMDA receptor, CPP can reduce the activity of glutamate, which is a neurotransmitter that is involved in pain signaling, inflammation, and other physiological processes. CPP has also been shown to modulate the activity of other neurotransmitter systems, including the opioid and GABAergic systems.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. CPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. CPP has been shown to modulate the activity of various neurotransmitter systems, including the opioid and GABAergic systems.
実験室実験の利点と制限
CPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. CPP has a well-defined chemical structure, which makes it easy to study its mechanism of action and biochemical and physiological effects. CPP has also been extensively studied in animal models, which provides a solid foundation for further research.
However, there are also limitations to using CPP in lab experiments. CPP is a synthetic compound that may not accurately reflect the activity of endogenous neurotransmitters. CPP may also have off-target effects that could confound the results of experiments. Additionally, CPP has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on CPP. One area of research could focus on the development of more selective NMDA receptor antagonists that have fewer off-target effects than CPP. Another area of research could focus on the potential clinical applications of CPP, including its use in treating neuropathic pain, anxiety, and depression. Additionally, future research could investigate the role of CPP in modulating other neurotransmitter systems, including the opioid and GABAergic systems.
科学的研究の応用
CPP has been extensively studied for its potential in various scientific research applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. CPP has also been studied for its potential in treating neuropathic pain, anxiety, and depression. CPP has been used in animal studies to investigate the role of glutamate receptors in the central nervous system and the mechanism of action of various drugs.
特性
IUPAC Name |
N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15-9-11-23(12-10-15)19-8-7-17(14-18(19)21)22-20(24)13-16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUZUMLNZNXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111995.png)
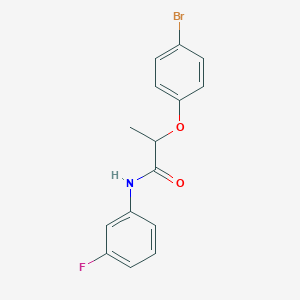
![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)
![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4112032.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)

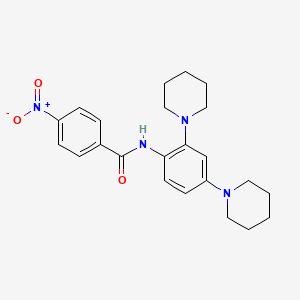
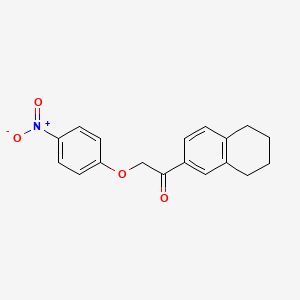
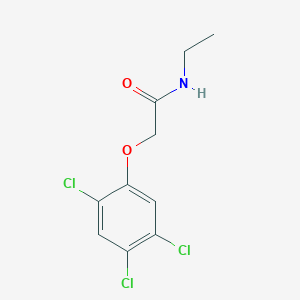
![[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B4112077.png)
